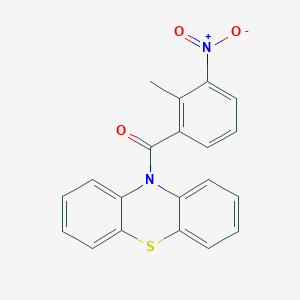![molecular formula C30H22BrN3O6 B11183558 2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 4-bromobenzoate](/img/structure/B11183558.png)
2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structural motif where two rings are connected through a single atom. This particular compound features multiple functional groups, including amino, cyano, and bromobenzoate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate typically involves a multi-component reaction (MCR). This method is efficient and allows for the formation of complex molecules in a single step. The reaction generally involves the condensation of aromatic aldehydes with malononitrile and various 1,3-dicarbonyl compounds under catalyst-free conditions . The use of water and polyethylene glycol (PEG) as solvents promotes the reaction, making it environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar MCR strategies. The use of non-toxic and inexpensive solvents like water and PEG ensures that the process is sustainable and cost-effective. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The bromobenzoate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-pyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-chromenes: These compounds also have a similar structural motif and are studied for their pharmacological properties.
Uniqueness
What sets 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl 4-bromobenzoate apart is its unique spiro structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C30H22BrN3O6 |
|---|---|
Molecular Weight |
600.4 g/mol |
IUPAC Name |
(2'-amino-3'-cyano-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[4,3-b]pyran]-6-yl) 4-bromobenzoate |
InChI |
InChI=1S/C30H22BrN3O6/c1-14-12-29(3,4)34-24-19(14)10-18(39-26(35)16-5-7-17(31)8-6-16)11-20(24)30(28(34)37)21(13-32)25(33)40-22-9-15(2)38-27(36)23(22)30/h5-12H,33H2,1-4H3 |
InChI Key |
POBJRQZDZLSQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C3(C4=CC(=CC5=C4N(C3=O)C(C=C5C)(C)C)OC(=O)C6=CC=C(C=C6)Br)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxynaphthalene-1-carboxamide](/img/structure/B11183476.png)
![2-(Isoquinoline-1-carbonyl)-4-[5-(pyridin-4-YL)-1,3,4-oxadiazol-2-YL]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B11183482.png)
![2-(morpholin-4-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11183483.png)
![2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11183485.png)
![1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidine-1-carbonyl}isoquinoline](/img/structure/B11183493.png)
![N-(4-chlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11183498.png)
![N-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B11183499.png)
![3-(4-ethoxyphenyl)-4-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11183500.png)
![6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11183503.png)
![6-Methyl-2-[(5-methyl-1,3-benzoxazol-2-yl)amino]pyrimidin-4-ol](/img/structure/B11183516.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11183532.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11183537.png)

